molecular formula C7H17NO2P+ B124190 Butafosfan CAS No. 17316-67-5

Butafosfan

Katalognummer: B124190
CAS-Nummer: 17316-67-5
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: YHLWPOLSPCBOPC-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butafosfan (C₇H₁₈NO₂P, molecular weight: 179.2 g/mol) is an organic phosphorus compound classified as a veterinary medicinal product, primarily used to enhance metabolic function, support liver health, and mitigate stress in livestock . Its chemical structure features a phosphinic acid core with a butylamino substituent, rendering it water-soluble and rapidly bioavailable following intravenous administration . Pharmacokinetic studies indicate that this compound has a short half-life (83 minutes) and is predominantly excreted via the kidneys (70–90% within 12 hours), with minimal residues in milk (<270 ng/mL) . Clinically, it is administered to postpartum dairy cows to address subclinical ketosis, stabilize blood parameters (e.g., ionized calcium, pH), and improve energy metabolism .

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Dairy Cattle
    • Energy Metabolism : Studies have shown that Butafosfan supplementation significantly improves milk production in dairy cows. For instance, a sustained-release formulation of this compound administered at a dosage of 10 mg/kg resulted in increased milk yield by approximately 3.33 kg/day compared to control groups .
    • Metabolic Support : It aids in maintaining glucose levels and calcium concentrations, which are critical during the postpartum period when cows experience negative energy balance (NEB) .
  • Poultry
    • Stress Management : In broilers, this compound has been effective in controlling metabolic disturbances during heat stress. Continuous oral application has been noted to stabilize hepatic and pancreatic functions, reducing the rise of acute phase proteins (AP) associated with stress .
    • Growth Performance : The combination of this compound and vitamin B12 has shown positive effects on growth parameters and overall health status in poultry .
  • Swine
    • Nutritional Efficiency : Research indicates that this compound enhances feed intake and nutrient absorption, leading to better growth rates in pigs. It also supports liver function and reduces fat mobilization during periods of dietary restriction .
    • Improved Health Metrics : Studies have documented improvements in serum biochemistry parameters, such as reduced creatine kinase activity and bilirubin levels in swine treated with this compound .
  • Canines
    • Hepatic Function : In studies involving dogs treated with corticosteroids like dexamethasone, the addition of this compound helped maintain liver enzyme levels within reference limits, indicating protective effects against drug-induced liver stress .

Case Study 1: Dairy Cows

A study evaluated the effects of a sustained-release formulation of this compound on dairy cows' milk production. The results demonstrated that cows receiving this formulation exhibited higher milk yields and improved metabolic parameters compared to those receiving traditional multiple injections of the compound .

Case Study 2: Broilers Under Heat Stress

In an experimental setup with broilers exposed to heat stress, continuous administration of this compound was linked to better maintenance of liver function and reduced levels of stress markers. This suggests that this compound plays a crucial role in managing physiological stress responses in poultry .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a relatively short plasma half-life; thus, innovative formulations such as sustained-release systems have been developed to prolong its effectiveness. For instance, a study reported that a single injection could maintain therapeutic levels for up to 120 hours, significantly improving bioavailability compared to traditional methods .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Butafosfan vs. This compound + Cyanocobalamin (Vitamin B₁₂)

The combination of this compound with cyanocobalamin (BUTC) is widely studied in veterinary medicine. Key differences include:

Parameter This compound Alone (BUT) This compound + Cyanocobalamin (BUTC) Control (CTL)
Plasma NEFA Intermediate reduction Significant reduction No reduction
Plasma BHBA Moderate reduction Marked reduction No reduction
Ionized Calcium Elevated levels No significant change Lower levels
Hepatic Gene Expression No change in LXRα, BDH2 Upregulated LXRα and BDH2 No change
Glucose Modulation Increased trend Neutral effect Neutral effect

Mechanistic Insights :

  • This compound alone improves calcium homeostasis and glucose stability, likely via direct phosphorous-mediated pathways .
  • The BUTC combination enhances lipid metabolism by upregulating liver X receptor (LXRα) and β-hydroxybutyrate dehydrogenase 2 (BDH2), critical for ketone body utilization .

This compound vs. Other Mineral Supplements

While direct comparisons with other phosphorus-based compounds (e.g., phosphatidylcholine, propylene glycol) are absent in the evidence, this compound distinguishes itself through its rapid action and renal excretion profile. For instance:

  • Calcium Borogluconate : Used for hypocalcemia but lacks metabolic benefits for ketosis .

Biologische Aktivität

Butafosfan, a synthetic organic phosphorus compound, has gained attention for its role as a metabolic stimulant in various animal species. This article explores the biological activity of this compound, focusing on its effects on energy metabolism, glucose regulation, and reproductive health in livestock and other animals. The following sections will detail research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound (also known as butaphosphan) is primarily used in veterinary medicine to improve metabolic functions in animals. It contains 17.3% phosphorus and is often combined with vitamin B12 (cyanocobalamin) to enhance its efficacy. The compound is administered intramuscularly or subcutaneously and has been shown to influence various physiological processes, including energy metabolism, glucose homeostasis, and reproductive performance.

This compound exerts its biological effects through several mechanisms:

  • Energy Metabolism : It enhances ATP and ADP levels in liver and muscle tissues, promoting energy storage and utilization during periods of caloric restriction or stress .
  • Glucose Regulation : Studies indicate that this compound treatment can improve glucose metabolism by modulating insulin signaling pathways, thereby reducing insulin resistance in models of acute energy deficit .
  • Reproductive Health : In stallions, this compound has been shown to improve semen quality parameters such as sperm motility and membrane integrity when used alongside vitamin B12 .

Case Study: Effects on Glucose Metabolism

A study investigated the impact of this compound on glucose metabolism in mice subjected to caloric restriction. Mice were divided into four groups based on diet and treatment:

GroupDiet TypeTreatmentObservations
HSHypercaloricSalineBaseline glucose levels
HBHypercaloricThis compoundIncreased glucose levels
HRSHypercaloricSalineDecreased glucose under restriction
HRBHypercaloricThis compoundHigher NEFA levels during restriction

Results indicated that this compound significantly increased hepatic expression of genes involved in glucose metabolism (e.g., Gck) while modulating non-esterified fatty acid (NEFA) concentrations .

Case Study: Reproductive Performance in Stallions

A crossover study assessed the effects of this compound and vitamin B12 on stallion semen quality. Stallions were treated with this compound for 80 days, followed by a washout period before switching treatments:

ParameterTreatment Group (TP)Control Group (CN)P Value
Total Sperm Count (x10^9)5.25 ± 2.46.01 ± 3.40.29
Total Motility (%)75 ± 1571 ± 120.22
Progressive Motility (%)54 ± 1751 ± 160.43
Membrane Integrity (%)71.2 ± 13.670.7 ± 10.70.84

The study concluded that this compound did not adversely affect seminal parameters, indicating its safety for improving reproductive performance in stallions .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying butafosfan in pharmaceutical formulations, and how can researchers optimize these methods for experimental reproducibility?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for this compound quantification. For example, a C8 column with methanol:0.1% phosphoric acid (10:90 v/v) as the mobile phase at 1.0 mL/min flow rate achieves linearity (0.64–0.96 mg/mL, R² = 0.9992) and high recovery rates (>99% across concentrations). Ensure method stability by testing sample solutions over 24 hours (RSD <0.13%) and validating reproducibility via repeated injections .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include controlled variables such as temperature (2–8°C vs. room temperature), light exposure, and pH. Use RP-HPLC to monitor degradation products over time, with predefined acceptance criteria (e.g., RSD <1% for peak area consistency). Include accelerated stability testing (e.g., 40°C/75% relative humidity) to predict long-term storage behavior .

Q. What pharmacokinetic parameters are critical for characterizing this compound in vivo, and how can they be measured accurately?

  • Methodological Answer : Key parameters include elimination half-life (t½ = 83 minutes), renal clearance (70–90% excretion via urine), and bioavailability. Intravenous administration studies in animal models (e.g., 5 mg/kg body weight) paired with blood/urine sampling at intervals (e.g., 0–12 hours) and LC-MS/MS analysis ensure precise measurement. Account for species-specific metabolic differences in experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage variations, species-specific responses). For example, discrepancies in tissue distribution data may arise from differences in sampling times or analytical sensitivity. Validate findings using orthogonal methods (e.g., isotopic labeling for tracking metabolites) and cross-reference with pharmacokinetic models .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound at the molecular level?

  • Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition studies targeting phosphoenolpyruvate carboxykinase) with molecular docking simulations to predict binding affinities. Use CRISPR-Cas9 gene editing in cell lines to knockout candidate pathways (e.g., glucose metabolism) and observe phenotypic changes. Correlate results with transcriptomic/proteomic profiling to identify downstream targets .

Q. How should researchers address limitations in existing data on this compound’s interaction with co-administered drugs?

  • Methodological Answer : Design combinatorial studies using isobolographic analysis to detect synergistic or antagonistic effects. Preclinical models should replicate clinical dosing regimens (e.g., 3× daily administration) and include controls for renal/hepatic function. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict interactions and validate via in vitro cytochrome P450 inhibition assays .

Q. Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Incorporate mixed-effects models to account for inter-individual variability in toxicity thresholds. For non-monotonic responses, apply benchmark dose (BMD) analysis with Bayesian inference to quantify uncertainty .

Q. How can researchers ensure the reliability of metabolite identification in this compound excretion studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) with fragmentation patterns (MS/MS) and compare against spectral libraries (e.g., NIST). Use stable isotope tracers (e.g., ¹³C-labeled this compound) to distinguish endogenous compounds from metabolites. Validate findings with nuclear magnetic resonance (NMR) for structural elucidation .

Q. Ethical and Reporting Standards

Q. What are the best practices for reporting contradictory findings in this compound research to maintain scientific rigor?

  • Methodological Answer : Clearly delineate study limitations (e.g., sample size, model relevance) in the discussion section. Use funnel plots or Egger’s regression to assess publication bias in meta-analyses. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and cite conflicting studies transparently .

Q. How should researchers structure the methodology section to enable replication of this compound experiments?

  • Methodological Answer : Provide granular details, including column specifications (e.g., SunFire™ C8, 250 mm × 4.6 mm, 5 µm), mobile phase preparation (v/v ratios), and detector settings (e.g., differential refractive index). For animal studies, specify strain, weight ranges, and ethical approval identifiers. Publish raw data and analysis scripts in supplementary materials .

Eigenschaften

IUPAC Name

2-(butylamino)propan-2-yl-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8H,4-6H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLWPOLSPCBOPC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)(C)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048681, DTXSID00860202
Record name Butafosfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Butylamino)propan-2-yl]phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17316-67-5
Record name Butafosfan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017316675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butafosfan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butafosfan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAFOSFAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2LQ1149L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

But-1-en-3-ynyl acetate
But-1-en-3-ynyl acetate
Butafosfan
But-1-en-3-ynyl acetate
Butafosfan
But-1-en-3-ynyl acetate
But-1-en-3-ynyl acetate
Butafosfan
But-1-en-3-ynyl acetate
Butafosfan
But-1-en-3-ynyl acetate
Butafosfan
But-1-en-3-ynyl acetate
But-1-en-3-ynyl acetate
Butafosfan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.